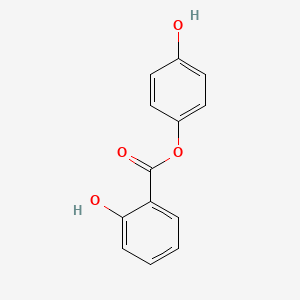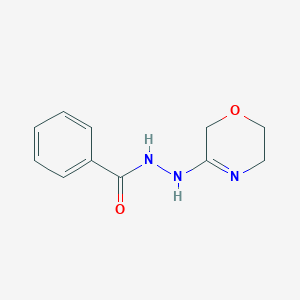![molecular formula C9H16N2O4S B13758791 hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium CAS No. 2598-70-1](/img/structure/B13758791.png)
hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium is a chemical compound with the molecular formula C9H16N2O4S and a molecular weight of 248.299. It is known for its unique structure, which includes a hydrogen sulfate ion and a [2-(2-methylphenyl)ethylamino]azanium ion. This compound is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium typically involves the reaction of [2-(2-methylphenyl)ethylamino] with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH level to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium can be compared with other similar compounds, such as:
- Hydrogen sulfate;[2-(2-chlorophenyl)ethylamino]azanium
- Hydrogen sulfate;[2-(2-fluorophenyl)ethylamino]azanium
- Hydrogen sulfate;[2-(2-bromophenyl)ethylamino]azanium
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substituent, which imparts distinct characteristics and applications.
Eigenschaften
CAS-Nummer |
2598-70-1 |
|---|---|
Molekularformel |
C9H16N2O4S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium |
InChI |
InChI=1S/C9H14N2.H2O4S/c1-8-4-2-3-5-9(8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
HFOJVHWJYWCWNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CCN[NH3+].OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


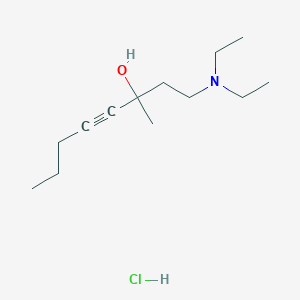
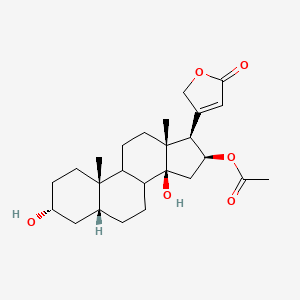
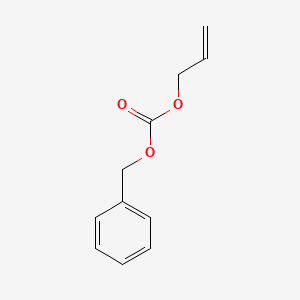
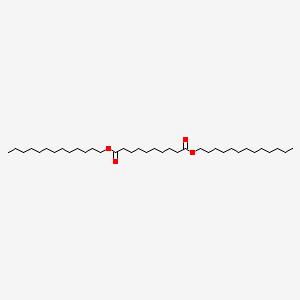

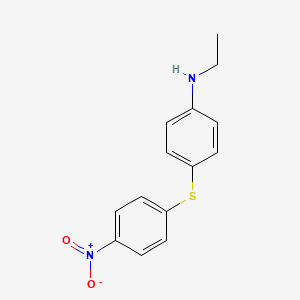
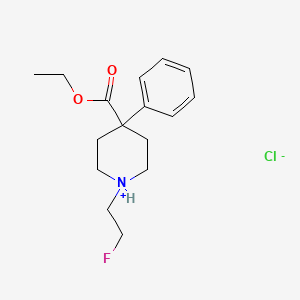
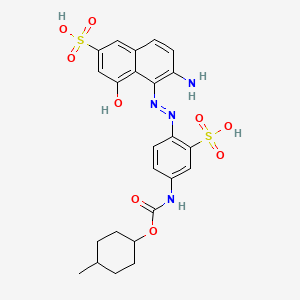
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

